2-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
This compound features a benzo[de]isoquinoline-1,3-dione core linked via a 4-oxobutyl chain to a piperazine ring substituted with a 4-nitrophenyl group. Its molecular formula is C₂₆H₂₄N₄O₅ (calculated based on structural analogs), with a monoisotopic mass of approximately 472.17 g/mol.
Properties
IUPAC Name |
2-[4-[4-(4-nitrophenyl)piperazin-1-yl]-4-oxobutyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O5/c31-23(28-16-14-27(15-17-28)19-9-11-20(12-10-19)30(34)35)8-3-13-29-25(32)21-6-1-4-18-5-2-7-22(24(18)21)26(29)33/h1-2,4-7,9-12H,3,8,13-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRFSXVMOVFSFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione are carbonic anhydrase (CA) enzymes. These enzymes play a crucial role in regulating many physiological functions such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues.
Mode of Action
This compound interacts with the active site of CA enzymes, particularly with the zinc ion (Zn2+) and three histidine residues. This interaction inhibits the activity of the enzymes, thereby affecting the physiological functions they regulate.
Biochemical Pathways
The inhibition of CA enzymes by this compound affects the reversible hydration reaction of CO2, which is a crucial biochemical pathway regulated by these enzymes. This can lead to changes in pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues.
Pharmacokinetics
The compound’s interaction with ca enzymes suggests that it is likely absorbed and distributed to tissues where these enzymes are present.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of CA enzymes. This can lead to changes in the physiological functions regulated by these enzymes, such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion.
Biological Activity
The compound 2-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule that has garnered interest due to its potential biological activities. The presence of a nitrophenyl group and a piperazine moiety suggests various pharmacological properties, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 424.44 g/mol . Its structure includes:
- A benzo[de]isoquinoline core, known for its biological activity.
- A piperazine ring, which is often associated with various therapeutic effects.
- A nitrophenyl substituent that may enhance its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing similar structural features to This compound may exhibit several biological activities including:
- Antimicrobial properties
- Anticancer effects
- Neurological activity
Antimicrobial Activity
Studies have shown that piperazine derivatives can possess significant antimicrobial activity. For instance, derivatives like N-(4-nitrophenyl)piperazine have been reported to exhibit effectiveness against various bacterial strains, suggesting that the nitrophenyl group may play a critical role in enhancing antimicrobial efficacy .
Anticancer Potential
The benzo[de]isoquinoline scaffold has been linked to anticancer properties. Research indicates that compounds with this structure can inhibit cancer cell proliferation and induce apoptosis in specific cancer types. The incorporation of the piperazine moiety may further enhance these effects by facilitating interactions with cellular targets involved in cancer progression .
Neurological Effects
Piperazine derivatives are also noted for their potential in treating neurological disorders. Some studies suggest that they may modulate neurotransmitter systems, which could lead to therapeutic applications in conditions like anxiety and depression .
Case Studies and Research Findings
Several studies have investigated the biological activities of structurally related compounds:
Synthesis and Interaction Studies
The synthesis of compounds like This compound typically involves multi-step organic reactions to ensure high purity and yield. Interaction studies are crucial for understanding how these compounds interact with biological targets, providing insights into their pharmacodynamics and pharmacokinetics.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Physicochemical Properties
- Solubility : The nitro group’s polarity may improve aqueous solubility compared to phenyl analogs but reduce lipid solubility, impacting bioavailability.
- Thermal Stability: Nitro-substituted compounds often exhibit lower thermal stability due to the labile NO₂ group, requiring controlled storage conditions .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can purity be optimized?
Answer:
The synthesis typically involves multi-step organic reactions, such as alkylation of a piperazine derivative (e.g., 4-nitrophenylpiperazine) with a benzo[de]isoquinoline-dione scaffold. For example:
- Step 1: React 4-nitrophenylpiperazine with a brominated electrophile (e.g., 1,4-dibromobutane) to form the oxobutyl linkage .
- Step 2: Couple the intermediate to the benzo[de]isoquinoline-dione core via nucleophilic substitution .
Purity optimization requires techniques like column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures). Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) and confirm purity with HPLC (>95%) .
Basic: Which spectroscopic methods are critical for structural confirmation?
Answer:
- NMR (¹H/¹³C): Key signals include aromatic protons (δ 7.5–8.5 ppm for nitrophenyl and benzo[de]isoquinoline-dione groups) and piperazine methylenes (δ 2.5–3.5 ppm) .
- IR: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (asymmetric stretching at ~1520 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 500–510) .
Advanced: How can synthetic yield be improved while minimizing side products?
Answer:
- Reagent stoichiometry: Use a 1.2:1 molar ratio of piperazine derivative to electrophile to favor alkylation over dimerization .
- Solvent optimization: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of piperazine, but may require lower temperatures (0–5°C) to suppress hydrolysis .
- Catalysis: Add catalytic KI (5 mol%) to accelerate SN2 reactions in alkylation steps .
- Workup: Quench unreacted intermediates with aqueous NaHCO₃ to precipitate side products .
Advanced: What computational strategies predict binding affinity for pharmacological targets?
Answer:
- Molecular docking (AutoDock Vina): Dock the compound into active sites (e.g., serotonin receptors) using the nitrophenyl-piperazine moiety as a pharmacophore. Validate with co-crystallized ligands (RMSD <2.0 Å) .
- MD simulations (GROMACS): Simulate ligand-receptor interactions over 100 ns to assess stability (e.g., hydrogen bonding between the oxobutyl carbonyl and Arg residue) .
- QSAR modeling: Correlate substituent effects (e.g., nitro vs. chloro) with experimental IC₅₀ values to prioritize derivatives .
Advanced: How can structural contradictions in crystallographic vs. solution-phase data be resolved?
Answer:
- Single-crystal X-ray diffraction: Resolve piperazine ring conformation (chair vs. boat) and nitro group orientation. For example, a triclinic crystal system (space group P1) may reveal non-coplanar nitrophenyl and benzo[de]isoquinoline-dione groups due to steric hindrance .
- DFT calculations (Gaussian 16): Compare optimized gas-phase geometry with crystallographic data to identify torsional strain or solvent effects .
- Variable-temperature NMR: Track dynamic processes (e.g., piperazine ring flipping) in solution to explain discrepancies .
Basic: What in vitro assays are suitable for initial pharmacological screening?
Answer:
- Cytotoxicity (MTT assay): Test against cancer cell lines (e.g., HeLa, IC₅₀ ~10–50 µM) .
- Receptor binding: Radioligand displacement assays (e.g., 5-HT₁A receptors, Ki <100 nM) using [³H]-8-OH-DPAT .
- Enzyme inhibition: Measure IC₅₀ against kinases (e.g., PI3K) via fluorescence-based ADP-Glo™ assays .
Advanced: How can metabolic stability be assessed during lead optimization?
Answer:
- Microsomal incubation (human liver microsomes): Monitor parent compound depletion over 60 min (t₁/₂ >30 min preferred) .
- CYP450 inhibition screening: Use fluorogenic substrates (e.g., CYP3A4: midazolam 1’-hydroxylation) to identify isoform-specific interactions .
- Metabolite ID (LC-MS/MS): Characterize Phase I/II metabolites (e.g., nitro reduction to amine or glucuronidation of hydroxylated products) .
Advanced: What strategies address low solubility in biological assays?
Answer:
- Co-solvent systems: Use DMSO (≤1% v/v) or cyclodextrin (e.g., HP-β-CD) for in vitro studies .
- Salt formation: Prepare hydrochloride salts via treatment with HCl in ethanol to enhance aqueous solubility (>5 mg/mL) .
- Prodrug design: Introduce ester groups (e.g., acetyloxymethyl) on the oxobutyl chain for hydrolysis in vivo .
Basic: How should stability studies be designed for long-term storage?
Answer:
- Forced degradation: Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor decomposition via HPLC (e.g., nitro group reduction to amine under light) .
- Storage conditions: Recommend desiccated, amber vials at –20°C in inert atmosphere (N₂) to prevent oxidation .
Advanced: What statistical methods resolve contradictory bioactivity data across studies?
Answer:
- Meta-analysis: Pool IC₅₀ values from independent studies using random-effects models to account for variability in assay conditions (e.g., cell line differences) .
- Multivariate ANOVA: Identify confounding factors (e.g., serum concentration in cell culture) that skew dose-response curves .
- Machine learning (Random Forest): Train models on structural descriptors (e.g., logP, polar surface area) to predict outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
